Diethyl hydroxy(phenyl)methylphosphonate

Vue d'ensemble

Description

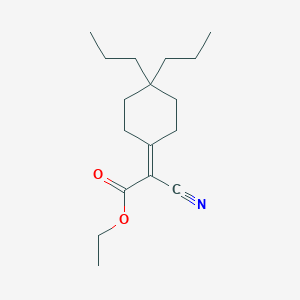

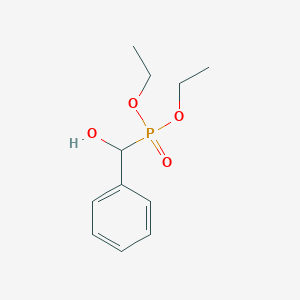

“Diethyl hydroxy(phenyl)methylphosphonate” is a chemical compound with the molecular formula C11H17O4P . It has a molecular weight of 244.23 . This compound is a useful intermediate in the chitosan catalyzed synthesis of diethyl hydroxy (substituted phenyl) methylphosphonates with antioxidant activities .

Synthesis Analysis

The synthesis of “Diethyl hydroxy(phenyl)methylphosphonate” involves a chitosan-catalyzed procedure. This process uses different aromatic aldehydes and diethyl phosphite at 60°C . Another method involves the use of trichloroacetimidate and acetate coupling methods .

Molecular Structure Analysis

The molecular structure of “Diethyl hydroxy(phenyl)methylphosphonate” contains a total of 33 bonds. These include 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 phosphonate .

Physical And Chemical Properties Analysis

“Diethyl hydroxy(phenyl)methylphosphonate” is a solid compound . It has a density of 1.2±0.1 g/cm³, a boiling point of 362.0±35.0 °C at 760 mmHg, and a flash point of 172.8±25.9 °C . It also has a polar surface area of 66 Ų and a molar volume of 206.9±3.0 cm³ .

Applications De Recherche Scientifique

Corrosion Inhibition

- Diethyl phosphonate derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic media. Para-substituted derivatives showed superior inhibition efficiency. These compounds' effectiveness was assessed using techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (Moumeni et al., 2020).

- Another study synthesized α-aminophosphonates and evaluated their role in preventing mild steel corrosion in hydrochloric acid, a process relevant for industrial pickling. These compounds acted as mixed-type inhibitors, with certain derivatives showing high inhibition efficiency (Gupta et al., 2017).

Antimicrobial and Antioxidant Activities

- Research involving the microwave-assisted synthesis of diethyl dibromo-hydroxyphenylamino methylphosphonates revealed these compounds' potential for antimicrobial and antioxidant activities (Varalakshmi et al., 2014).

- A series of α-hydroxyphosphonates synthesized from aldehyde and triethylphosphite demonstrated promising antioxidant properties against various oxidative stress markers (Naidu et al., 2012).

Molecular Structure Analysis

- The synthesis and structural characterization of diethyl hydroxy(4-methoxyphenyl) methyl phosphonate, including its vibrational, electronic, and thermodynamic properties, were explored through Density Functional Theory (DFT) calculations and thermogravimetric analysis (Uppal et al., 2018).

- Studies on novel phosphonate imine compounds provided insights into their spectroscopic properties and theoretical perspectives, highlighting their potential applications in fields requiring detailed molecular analysis (Ali et al., 2020).

Propriétés

IUPAC Name |

diethoxyphosphoryl(phenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNMJVMGIXUXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C1=CC=CC=C1)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285891, DTXSID80942232 | |

| Record name | Diethyl hydroxy(phenyl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [hydroxy(phenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl hydroxy(phenyl)methylphosphonate | |

CAS RN |

1663-55-4, 20176-43-6 | |

| Record name | 1663-55-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl hydroxy(phenyl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [hydroxy(phenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.